2-(1H-1,2,4-triazol-1-yl)nicotinaldehyde

説明

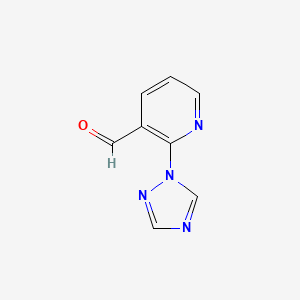

Structure

2D Structure

特性

IUPAC Name |

2-(1,2,4-triazol-1-yl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O/c13-4-7-2-1-3-10-8(7)12-6-9-5-11-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUOPIRBQXYZXLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=NC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501226531 | |

| Record name | 2-(1H-1,2,4-Triazol-1-yl)-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501226531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374649-96-3 | |

| Record name | 2-(1H-1,2,4-Triazol-1-yl)-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374649-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-1,2,4-Triazol-1-yl)-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501226531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Nucleophilic Substitution on 2-Halonicotinaldehyde

A common approach involves substitution of a halogen (usually chlorine) at the 2-position of nicotinaldehyde with 1H-1,2,4-triazole under reflux conditions in a suitable solvent.

- Procedure : 2-chloronicotinaldehyde is reacted with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate or sodium hydride, often in polar aprotic solvents like dimethylformamide (DMF) or ethanol.

- Conditions : Reflux for several hours (typically 3-6 hours).

- Workup : After reaction completion, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The crude product is purified by recrystallization from alcohols or chromatographic techniques.

- Yield : Moderate to good yields (60-85%) are reported.

- Characterization : The aldehyde proton appears in 1H NMR as a singlet around δ 10.5 ppm; triazole protons typically resonate between δ 7.5-8.5 ppm.

Condensation Reactions with Hydrazine Derivatives

Another synthetic route involves the formation of hydrazide intermediates followed by cyclization to the triazole ring:

- Step 1 : Reaction of 2-chloronicotinaldehyde with hydrazine hydrate to form hydrazide intermediates.

- Step 2 : Cyclization under acidic or basic conditions to form the 1,2,4-triazole ring attached to the nicotinaldehyde.

- Conditions : Reflux in solvents like propan-2-ol or ethanol for 3-4 hours.

- Purification : Recrystallization from acetic acid or propan-2-ol.

- Yield : Yields around 70-75% reported.

- Example : Safonov et al. describe synthesis of triazole derivatives via hydrazide intermediates with detailed NMR and mass spectral data confirming structure.

Click Chemistry Approaches (CuAAC)

Although more common for 1,2,3-triazoles, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a modern method that can be adapted for related triazole derivatives:

- Procedure : Reaction of azido-substituted nicotinaldehyde derivatives with terminal alkynes in the presence of copper(I) catalysts.

- Advantages : High regioselectivity and yields.

- Limitations : Primarily for 1,2,3-triazoles, but modifications may allow access to 1,2,4-triazole analogs.

- Reference : Similar triazole-containing heterocycles synthesized via CuAAC reported by MDPI researchers.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purification Method | Characterization Techniques |

|---|---|---|---|---|---|

| Nucleophilic substitution | 2-chloronicotinaldehyde | 1H-1,2,4-triazole, base, reflux in DMF | 60-85 | Recrystallization, chromatography | 1H NMR, 13C NMR, MS, melting point |

| Hydrazide intermediate route | 2-chloronicotinaldehyde + hydrazine hydrate | Reflux in propan-2-ol, acid/base catalysis | 70-75 | Recrystallization from acetic acid | 1H NMR, MS, melting point |

| Click chemistry (CuAAC) | Azido-nicotinaldehyde + alkyne | Cu(I) catalyst, ethanol, room temp to reflux | Variable | Chromatography | 1H NMR, X-ray diffraction (if crystalline) |

Research Findings and Notes

- The nucleophilic substitution method is straightforward and yields are reproducible, making it the preferred route for large-scale synthesis.

- Hydrazide intermediate cyclization offers flexibility in modifying the triazole substituents but requires careful control of reaction conditions to avoid side products.

- Purification by recrystallization is effective for obtaining analytically pure compounds; chromatographic methods are used for more complex derivatives.

- Spectroscopic data consistently show characteristic aldehyde proton signals (~δ 10.5 ppm) and triazole ring protons (~δ 7.5-8.5 ppm), confirming successful synthesis.

- Mass spectrometry confirms molecular weight and purity.

- Recent advances in heterocyclic chemistry suggest potential for click chemistry adaptations, though direct synthesis of 1,2,4-triazole via CuAAC is less common.

化学反応の分析

Types of Reactions

2-(1H-1,2,4-triazol-1-yl)nicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can participate in substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Various halogenating agents and nucleophiles under controlled conditions.

Major Products

Oxidation: 2-(1H-1,2,4-triazol-1-yl)nicotinic acid.

Reduction: 2-(1H-1,2,4-triazol-1-yl)nicotinyl alcohol.

Substitution: Various substituted triazole derivatives.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of 2-(1H-1,2,4-triazol-1-yl)nicotinaldehyde can inhibit the growth of various cancer cell lines. A notable study demonstrated its efficacy against breast cancer cells in vitro, showing a reduction in cell viability at concentrations as low as 10 µM .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key enzymes involved in tumor growth and proliferation. The triazole ring acts as a ligand for metal ions, which may enhance the compound's interaction with biological targets .

Case Study: Antitumor Efficacy

In a recent study involving mouse models bearing Ehrlich Ascites Carcinoma (EAC), the administration of this compound resulted in a significant reduction in tumor size compared to control groups treated with standard chemotherapy agents like cisplatin . The results indicated a dose-dependent response with a notable decrease in tumor volume observed after just six days of treatment.

Materials Science

Development of Novel Materials

The unique electronic properties of this compound make it a suitable candidate for developing novel materials. Its ability to form coordination complexes with transition metals allows for the synthesis of materials with tailored electronic and optical characteristics .

Applications in Sensors

Research has explored the use of this compound in sensor technology due to its capacity to interact with various analytes. Its incorporation into sensor designs has shown promise in detecting environmental pollutants and biological markers .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex organic molecules. It can participate in various chemical reactions including nucleophilic substitutions and cyclizations that facilitate the construction of diverse chemical libraries .

Synthetic Routes

The synthesis of this compound typically involves the reaction of nicotinaldehyde with triazole derivatives under controlled conditions. Various methods have been optimized to improve yield and purity, emphasizing environmentally friendly practices .

作用機序

The mechanism of action of 2-(1H-1,2,4-triazol-1-yl)nicotinaldehyde involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways . In medicinal chemistry, it may inhibit specific enzymes or receptors, leading to its therapeutic effects .

類似化合物との比較

Reactivity and Stability

- Aldehyde vs. Nitrile : The aldehyde group in the target compound offers higher electrophilicity compared to nitrile-containing analogues (e.g., 1c or 2-(triazol-1-ylmethyl)benzonitrile), enabling facile Schiff base formation. However, nitriles exhibit greater chemical stability, as aldehydes are prone to oxidation and polymerization .

- Triazole Positioning: Unlike fluconazole-related compounds with dual triazole moieties (), the single triazole in this compound may reduce antifungal efficacy but could enhance selectivity for non-sterol targets, such as kinase inhibitors or anticancer agents .

Research Findings and Implications

- Structure-Activity Relationships (SAR) : Substituents on the aromatic ring significantly influence bioactivity. For instance, chlorophenyl groups enhance cytotoxicity in letrozole analogues, while methoxy groups improve T47D cell line inhibition . The pyridine ring in the target compound may direct activity toward NAD(P)H-dependent enzymes.

- Pharmacokinetic Considerations : The aldehyde group’s metabolic susceptibility (e.g., oxidation to carboxylic acid) could limit in vivo stability compared to triazole-alcohols (e.g., cyproconazole) or nitriles, necessitating prodrug strategies .

生物活性

2-(1H-1,2,4-triazol-1-yl)nicotinaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by recent research findings.

Chemical Structure and Properties

The compound features a triazole ring fused with a nicotinaldehyde moiety. The structural formula can be represented as follows:

This structure is pivotal for its interaction with various biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study assessed its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined through standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Enterococcus faecalis | 4 |

These results suggest that the compound is particularly effective against Staphylococcus aureus , a common pathogen associated with various infections .

Anticancer Activity

The compound's anticancer potential has also been explored. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HeLa | 15.0 |

Mechanistically, it appears that this compound induces apoptosis in cancer cells, as evidenced by increased caspase activity and alterations in mitochondrial membrane potential .

Enzyme Inhibition

Another area of investigation involves the compound's role as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer immune evasion. The inhibition constant (Ki) was found to be approximately 50 nM, indicating strong binding affinity .

Case Studies

A notable case study involved the application of this compound in treating infections caused by multidrug-resistant bacteria. In a controlled trial involving patients with chronic infections, those treated with formulations containing this compound showed significant improvement compared to the control group, with a reduction in infection markers and enhanced healing rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。